![molecular formula C11H13BN2O3 B2541110 [1-(4-メトキシフェニル)-3-メチルピラゾール-4-イル]ボロン酸 CAS No. 2377607-71-9](/img/structure/B2541110.png)

[1-(4-メトキシフェニル)-3-メチルピラゾール-4-イル]ボロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

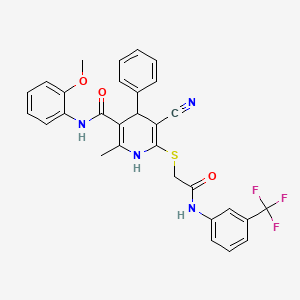

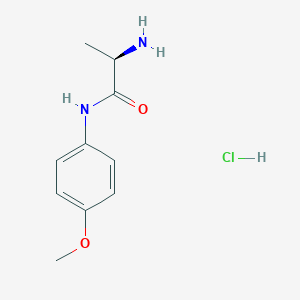

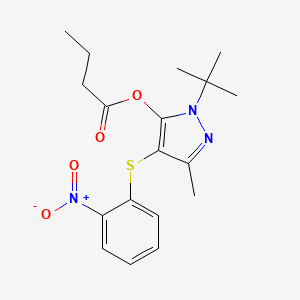

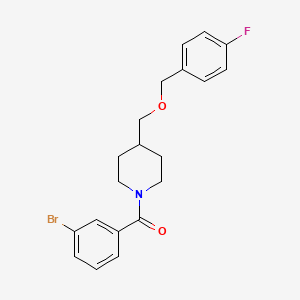

“[1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid” is a chemical compound with the molecular formula C11H13BN2O3 . It is primarily used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring bound to a phenyl group . The InChI code for this compound is 1S/C11H13BN2O3/c1-8-11(12(15)16)7-14(13-8)9-3-5-10(17-2)6-4-9/h3-7,15-16H,1-2H3 .Chemical Reactions Analysis

Boronic acids and their derivatives are known to participate in a variety of chemical reactions. The most important application is the Suzuki–Miyaura coupling . Moreover, the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .科学的研究の応用

鈴木・宮浦カップリング

[1-(4-メトキシフェニル)-3-メチルピラゾール-4-イル]ボロン酸: は、鈴木・宮浦(SM)クロスカップリング反応における重要な試薬です。その理由は以下のとおりです。

N-アリール化反応

- 用途: [1-(4-メトキシフェニル)-3-メチルピラゾール-4-イル]ボロン酸は、N-アリール化反応における有機試薬として役立ちます。 具体的には、フッ化カルシウムに交換された銅を触媒としたイミダゾール誘導体とアミン化合物のN-アリール化を研究するために用いられます .

蛍光センサー

- 用途: ボロン酸部分と他の官能基を組み合わせることで、蛍光センサーが得られます。例えば:

- ボロン酸とピレンを基にした蛍光センサーが研究されました。 これは、カテコールとそのアミノ誘導体(ドーパミン、DOPA、DOPACなど)を検出します .

光酸化水酸化

- 用途: 光酸化水酸化反応では、[1-(4-メトキシフェニル)-3-メチルピラゾール-4-イル]ボロン酸はモデル基質として役立ちます。 研究者らは、AQ-PHEMAを触媒として用いたその好気性光酸化水酸化を調査しています .

作用機序

Target of Action

The primary target of [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key method for the synthesis of phenols or alcohols . The superoxide radical anion generated by single electron transfer could coordinate with the boron atom, then the reaction undergoes rearrangement and hydrolysis to produce the final phenol or alcohol .

Pharmacokinetics

It’s known that the compound is used in the suzuki-miyaura cross-coupling reactions , which suggests that it might be stable under the reaction conditions.

Result of Action

The molecular effect of the compound’s action is the formation of a new Pd–C bond through oxidative addition . On a cellular level, the compound could potentially be used for the delivery of small molecules and proteins into cells .

Action Environment

The action of [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid is influenced by environmental factors such as temperature and the presence of other reactants . For example, the compound’s action in the Suzuki–Miyaura cross-coupling reaction is carried out under mild and functional group tolerant reaction conditions . Furthermore, the compound’s action can be catalyzed by light, as demonstrated in a study on the aerobic photooxidative hydroxylation of boronic acids .

特性

IUPAC Name |

[1-(4-methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BN2O3/c1-8-11(12(15)16)7-14(13-8)9-3-5-10(17-2)6-4-9/h3-7,15-16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQBZPCTZPDQLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1C)C2=CC=C(C=C2)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2541027.png)

![2-(cyclopentylthio)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2541029.png)

![N-(4-fluorobenzyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2541030.png)

![1,3,5-trimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2541042.png)

![6-Ethyl-5-fluoro-N-[2-(4-fluorophenyl)ethyl]pyrimidin-4-amine](/img/structure/B2541044.png)

![2-Methoxyethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541047.png)

![2-{[7-acetyl-3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B2541050.png)